4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group linked to a piperidine ring, which is further substituted with a 5-bromo-2-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction.
Introduction of the Benzoyl Group: The 5-bromo-2-methylbenzoyl group is introduced via an acylation reaction, typically using a brominated benzoyl chloride and a suitable base.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, often using methanol and a strong base.
Coupling with Pyridine: The final step involves coupling the piperidine intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative reagents to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The pyridine ring can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The bromine atom and the methoxy group can play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}benzene: Similar structure but with a benzene ring instead of pyridine.
4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}thiophene: Similar structure but with a thiophene ring instead of pyridine.
4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}furan: Similar structure but with a furan ring instead of pyridine.
Uniqueness
The presence of the pyridine ring in 4-{[1-(5-Bromo-2-methylbenzoyl)piperidin-3-yl]methoxy}pyridine imparts unique electronic properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-14-4-5-16(20)11-18(14)19(23)22-10-2-3-15(12-22)13-24-17-6-8-21-9-7-17/h4-9,11,15H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZCOXWBCOZSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.